molecular formula C25H26N2OS B188435 Spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-4(6H)-one, 2-(ethylthio)-3-phenyl- CAS No. 172984-40-6

Spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-4(6H)-one, 2-(ethylthio)-3-phenyl-

Cat. No. B188435
CAS RN: 172984-40-6
M. Wt: 402.6 g/mol
InChI Key: PYNOILLHGJPYKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-4(6H)-one, 2-(ethylthio)-3-phenyl- is a heterocyclic organic compound that has a spirocyclic structure. It is a potential drug candidate that has been synthesized and investigated for its biological activities.

Mechanism of Action

The mechanism of action of Spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-4(6H)-one, 2-(ethylthio)-3-phenyl- is not fully understood. However, it is believed to act by inhibiting various enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells and microorganisms. It may also modulate the immune response by regulating the production of cytokines.
Biochemical and Physiological Effects:
Spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-4(6H)-one, 2-(ethylthio)-3-phenyl- has been shown to affect various biochemical and physiological processes. It inhibits the activity of enzymes, such as topoisomerase II, which is involved in DNA replication and repair. It also regulates the expression of genes that are involved in the cell cycle and apoptosis. Moreover, it modulates the immune response by regulating the production of cytokines, such as interleukin-1β and tumor necrosis factor-α.

Advantages and Limitations for Lab Experiments

Spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-4(6H)-one, 2-(ethylthio)-3-phenyl- has several advantages for lab experiments. It is easy to synthesize and purify, and it exhibits potent biological activities. Moreover, it has a spirocyclic structure, which makes it a potential scaffold for the design and synthesis of novel compounds with improved biological activities. However, it also has some limitations, such as its moderate yield and the need for further optimization of its biological activities.

Future Directions

There are several future directions for the research on Spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-4(6H)-one, 2-(ethylthio)-3-phenyl-. One direction is to investigate its potential as a lead compound for the design and synthesis of novel antimicrobial, anticancer, and anti-inflammatory agents. Another direction is to explore its mechanism of action and identify its molecular targets. Moreover, it can be used as a tool compound for the study of various biochemical and physiological processes. Finally, it can be further optimized to improve its biological activities and pharmacokinetic properties.

Synthesis Methods

The synthesis of Spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-4(6H)-one, 2-(ethylthio)-3-phenyl- involves the condensation of 2-mercaptobenzaldehyde and cyclohexanone with 2-aminobenzoic acid in the presence of a catalyst. The reaction proceeds via a multicomponent reaction and results in the formation of the spirocyclic structure. The yield of the reaction is moderate, and the purity of the product can be improved by recrystallization.

Scientific Research Applications

Spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-4(6H)-one, 2-(ethylthio)-3-phenyl- has been investigated for its biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. It has been shown to inhibit the growth of various bacterial and fungal strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. It also exhibits cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer. Moreover, it has anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

properties

CAS RN

172984-40-6

Product Name

Spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-4(6H)-one, 2-(ethylthio)-3-phenyl-

Molecular Formula

C25H26N2OS

Molecular Weight

402.6 g/mol

IUPAC Name

2-ethylsulfanyl-3-phenylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one

InChI

InChI=1S/C25H26N2OS/c1-2-29-24-26-22-20-14-8-7-11-18(20)17-25(15-9-4-10-16-25)21(22)23(28)27(24)19-12-5-3-6-13-19/h3,5-8,11-14H,2,4,9-10,15-17H2,1H3

InChI Key

PYNOILLHGJPYKW-UHFFFAOYSA-N

SMILES

CCSC1=NC2=C(C(=O)N1C3=CC=CC=C3)C4(CCCCC4)CC5=CC=CC=C52

Canonical SMILES

CCSC1=NC2=C(C(=O)N1C3=CC=CC=C3)C4(CCCCC4)CC5=CC=CC=C52

Other CAS RN

172984-40-6

Origin of Product

United States

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